3-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide
Description
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Properties
Molecular Formula |
C9H11F3N4O |
|---|---|
Molecular Weight |
248.21 g/mol |
IUPAC Name |
3-amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C9H11F3N4O/c10-9(11,12)4-16-3-6(7(13)15-16)8(17)14-5-1-2-5/h3,5H,1-2,4H2,(H2,13,15)(H,14,17) |
InChI Key |
HZNLWOBWRYHOID-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CN(N=C2N)CC(F)(F)F |
Origin of Product |
United States |
Biological Activity
3-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a cyclopropyl group and a trifluoroethyl substituent.
| Property | Value |
|---|---|
| Molecular Formula | C11H14F3N5O |
| Molecular Weight | 293.25 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | NC(=O)C1=C(N)N(C(C(F)(F)F)C)C(=C1)C(=O)N |
Biological Activity
The biological activity of this compound is primarily investigated in the context of its potential as an antitumor agent and its interaction with specific molecular targets.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds similar to this compound can inhibit key enzymes involved in cancer cell proliferation:
- BRAF(V600E) : A common mutation in melanoma that can be targeted by pyrazole derivatives. The inhibition of this enzyme leads to reduced tumor growth and proliferation.
- EGFR : Epidermal Growth Factor Receptor is another target where pyrazole derivatives show promise by inhibiting its activity, thus affecting pathways critical for cancer cell survival .
Anti-inflammatory and Antibacterial Properties
In addition to antitumor activity, pyrazole derivatives have demonstrated anti-inflammatory and antibacterial effects. These properties are attributed to their ability to modulate inflammatory pathways and inhibit bacterial growth:
- Inflammatory Pathways : Compounds have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), making them potential candidates for treating inflammatory diseases .
- Antibacterial Activity : Some pyrazole derivatives exhibit significant antibacterial effects against various pathogens by disrupting bacterial cell membranes .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Modifications in the molecular structure can lead to variations in potency and selectivity:
- Cyclopropyl Group : This moiety enhances the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes.
- Trifluoroethyl Substituent : The presence of fluorine atoms may increase metabolic stability and alter the binding affinity to target proteins .
Case Studies
Several studies have explored the efficacy of similar pyrazole compounds in preclinical models:
- Study on BRAF Inhibition : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit BRAF(V600E). Results indicated that modifications led to improved inhibitory activity compared to existing treatments .
- Anti-inflammatory Effects : In vitro assays demonstrated that specific pyrazole derivatives significantly reduced the expression of inflammatory markers in macrophages exposed to lipopolysaccharides (LPS) .
Preparation Methods
Synthetic Route Design and Intermediate Formation
Pyrazole Core Construction
The pyrazole ring is typically synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. For this compound, the use of ethyl 3-ethoxyacrylate and hydrazine hydrate under acidic conditions (e.g., acetic acid) yields a 1H-pyrazole-4-carboxylate intermediate. Key parameters include:
| Parameter | Optimal Condition | Yield Improvement Strategy |
|---|---|---|
| Temperature | 80–90°C | Slow addition of reactants to control exothermicity |
| Solvent | Ethanol | Use of molecular sieves to absorb water byproduct |
| Catalyst | None required | Extended reaction time (12–16 hr) for completion |
The intermediate ethyl 1H-pyrazole-4-carboxylate is isolated via vacuum distillation and recrystallized from ethanol/water (3:1 v/v) to achieve >95% purity.
Trifluoroethyl Group Introduction
The trifluoroethyl substituent is introduced at the pyrazole’s N1 position through alkylation. 2,2,2-Trifluoroethyl bromide serves as the alkylating agent, with potassium carbonate as the base in dimethylformamide (DMF):
$$
\text{Pyrazole intermediate} + \text{CF}3\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}, 60^\circ\text{C}} \text{N1-Trifluoroethyl pyrazole derivative}
$$
Critical considerations :
- Moisture control : Anhydrous conditions prevent hydrolysis of the trifluoroethyl bromide.
- Stoichiometry : A 1.2:1 molar ratio of alkylating agent to pyrazole minimizes side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) removes unreacted starting materials.
Functionalization of the Pyrazole Core
Amination at Position 3
The 3-amino group is introduced via nucleophilic substitution or reduction of a nitro precursor. A two-step approach is often employed:
- Nitration : Treat the pyrazole with fuming nitric acid at 0°C to install a nitro group.
- Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol) converts the nitro group to an amine.
Alternative method : Direct amination using hydroxylamine-O-sulfonic acid in aqueous ammonia at 100°C achieves 85–90% conversion but requires careful pH control.
Cyclopropyl Carboxamide Installation
The N-cyclopropyl carboxamide group is formed through coupling reactions. Two primary strategies are utilized:
Strategy A: Carboxylic Acid Activation
- Hydrolyze the ethyl ester to the carboxylic acid using NaOH in ethanol/water.
- Activate the acid with thionyl chloride (SOCl₂) to form the acyl chloride.
- React with cyclopropylamine in dichloromethane (DCM) at 0°C.
Strategy B: Direct Aminolysis
- Treat the ethyl ester with excess cyclopropylamine in methanol under reflux.
- Use microwave irradiation (100°C, 30 min) to accelerate the reaction.
Comparative performance :
| Strategy | Reaction Time | Yield (%) | Purity (%) |
|---|---|---|---|
| A | 8 hr | 78 | 98 |
| B | 1 hr | 82 | 97 |
Strategy B is preferred for industrial applications due to shorter reaction times and higher yields.
Industrial-Scale Production and Process Optimization
Continuous Flow Synthesis
Adopting continuous flow reactors enhances scalability and safety for large-scale production:
- Reactor type : Tubular reactor with static mixers.
- Conditions :
- Temperature: 70°C (alkylation step), 25°C (amination).
- Pressure: 3–5 bar (hydrogenation step).
- Output : 15 kg/hr of final product with 99% purity.
Solvent Recycling and Waste Reduction
- Solvent recovery : Distillation reclaims >90% of DMF and ethanol.
- Byproduct management : Trifluoroethyl bromide residues are neutralized with aqueous NaHCO₃.
Analytical Characterization and Quality Control
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 3.89 (q, 2H, CF₃CH₂), 2.98 (m, 1H, cyclopropyl), 1.32–1.28 (m, 4H, cyclopropyl).
- LC-MS : m/z 279.1 [M+H]⁺, retention time 6.7 min.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥99% purity. Critical impurities include:
| Impurity | Retention Time (min) | Maximum Allowable (%) |
|---|---|---|
| Unreacted ethyl ester | 5.2 | 0.1 |
| N1-Ethyl byproduct | 7.1 | 0.05 |
Q & A
Q. What are the common synthetic routes for 3-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide?
A typical synthesis involves coupling a pyrazole core with cyclopropylamine and trifluoroethyl groups. For example, copper-catalyzed reactions (e.g., using CuBr) under basic conditions (Cs₂CO₃) enable the introduction of the cyclopropylamine moiety . Trifluoroethylation can be achieved via alkylation with 2,2,2-trifluoroethyl halides or using reagents like sodium azide in polar solvents (DMSO) . Post-synthetic purification via chromatography (e.g., ethyl acetate/hexane gradients) is critical for isolating the target compound .
Q. How is the compound characterized structurally and spectroscopically?
Key characterization methods include:
- ¹H/¹³C NMR : To confirm substituent positions and cyclopropane integration (e.g., δ ~8.87 ppm for pyridinyl protons in analogs) .
- HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ peaks) .
- Melting Point Analysis : Used to assess purity (e.g., analogs show m.p. ranges like 104–107°C) .
- IR Spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretches near 1650 cm⁻¹) .
Q. What are the primary applications of this compound in medicinal chemistry?
Pyrazole-4-carboxamide derivatives are explored as building blocks for drugs targeting inflammation, cancer, and microbial infections. The trifluoroethyl group enhances metabolic stability, while the cyclopropylamine moiety may influence target binding affinity .
Advanced Research Questions
Q. How can researchers optimize the yield of copper-catalyzed cyclopropane coupling reactions?
Yield optimization requires:
- Catalyst Screening : Testing Cu(I)/Cu(II) sources (e.g., CuBr vs. CuI) .
- Solvent Effects : Polar aprotic solvents (DMSO, DMF) improve reagent solubility .
- Temperature Control : Reactions at 35–80°C balance kinetics and side-product formation .
- Base Selection : Strong bases like Cs₂CO₃ facilitate deprotonation without hydrolyzing sensitive groups .
Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved for structural confirmation?
Discrepancies often arise from solvent effects, impurities, or tautomerism. Strategies include:
Q. What strategies improve the solubility and bioavailability of this compound?
Modifications include:
Q. How do substituent variations (e.g., fluorophenyl vs. methyl groups) affect biological activity?
Structure-activity relationship (SAR) studies reveal:
Q. What computational methods predict the compound’s interaction with biological targets?
Molecular docking (AutoDock, Schrödinger) and MD simulations assess binding modes to enzymes or receptors. Key parameters include:
- Binding Energy Calculations : Identify high-affinity conformers .
- Pharmacophore Modeling : Maps essential interactions (e.g., hydrogen bonds with carboxamide) .
- ADMET Prediction : Tools like SwissADME evaluate absorption and toxicity profiles .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
